molecular formula C14H16Cl2N4 B6190126 2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride CAS No. 2768327-59-7

2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride

Cat. No. B6190126
CAS RN: 2768327-59-7
M. Wt: 311.2
InChI Key:
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Description

2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride (2-PIPD) is a small molecule compound that has been studied extensively for its potential therapeutic applications. It is a highly lipophilic compound with a low melting point, which makes it an ideal candidate for drug delivery. 2-PIPD has been studied for its ability to act as a ligand for the serotonin receptor 5-HT2A, as well as for its ability to modulate the activity of several ion channels, including the potassium and sodium channels.

Scientific Research Applications

2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride has been studied extensively for its potential therapeutic applications. It has been studied as a ligand for the serotonin receptor 5-HT2A, as well as for its ability to modulate the activity of several ion channels, including the potassium and sodium channels. In addition, this compound has been studied for its ability to modulate the activity of certain G-protein coupled receptors, such as the adenosine receptor and the muscarinic receptor.

Mechanism of Action

2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride has been shown to bind to the serotonin receptor 5-HT2A, and to modulate the activity of several ion channels, including the potassium and sodium channels. It is thought to act as an agonist at the serotonin receptor, and to inhibit the activity of the potassium and sodium channels by binding to their respective ion channels and preventing the flow of ions through them.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. It has been shown to possess antidepressant and anxiolytic effects, as well as to modulate the activity of certain G-protein coupled receptors, such as the adenosine receptor and the muscarinic receptor. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain enzymes, such as the cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride is a highly lipophilic compound with a low melting point, which makes it an ideal candidate for drug delivery. It is also relatively easy to synthesize, and is relatively stable in solution. However, it is important to note that this compound is a highly toxic compound, and should only be used in laboratory experiments with appropriate safety precautions.

Future Directions

The potential therapeutic applications of 2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride are still being explored. Future research could focus on the development of novel formulations of this compound for drug delivery, as well as the exploration of its effects on other G-protein coupled receptors and ion channels. Additionally, further research could be conducted to examine the potential anti-inflammatory, anti-cancer, and enzyme-modulating effects of this compound. Finally, further research could be conducted to explore the potential of this compound as a drug for the treatment of various diseases and disorders.

Synthesis Methods

2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride is synthesized from the reaction of 2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine with hydrochloric acid. The reaction proceeds via an SN2 mechanism, with hydrochloric acid acting as a nucleophile and displacing the amine group. The product of the reaction is this compound dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride' involves the reaction of 2-phenylimidazo[1,2-a]pyrimidine with ethylene diamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-phenylimidazo[1,2-a]pyrimidine", "ethylene diamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-phenylimidazo[1,2-a]pyrimidine is reacted with ethylene diamine in a solvent such as ethanol or methanol at a temperature of 80-100°C for 12-24 hours.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.", "Step 3: The dihydrochloride salt is then isolated and purified using techniques such as filtration, crystallization, or recrystallization." ] }

CAS RN

2768327-59-7

Molecular Formula

C14H16Cl2N4

Molecular Weight

311.2

Purity

95

Origin of Product

United States

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